molecular formula C12H9BrN2O5 B4409175 5-bromo-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide

5-bromo-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide

Cat. No.: B4409175
M. Wt: 341.11 g/mol
InChI Key: QWYHREAOTRIDBQ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide is an organic compound that features a bromine atom, a methoxy group, a nitro group, and a furamide moiety

Properties

IUPAC Name

5-bromo-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O5/c1-19-9-3-2-7(6-8(9)15(17)18)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYHREAOTRIDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Nitration: The addition of a nitro group to the phenyl ring.

    Amidation: The formation of the furamide moiety.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Nitration typically involves the use of nitric acid and sulfuric acid. Methoxylation can be carried out using methanol and a base such as sodium hydroxide. Amidation involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product of nitro group reduction is the corresponding amine.

    Substitution: Products depend on the nucleophile used; for example, azides or thiols.

Scientific Research Applications

5-bromo-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential for redox activity, while the bromine atom may facilitate interactions with biomolecules through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-hydroxy-3-nitrophenyl)-2-furamide: Similar structure but with a hydroxy group instead of a methoxy group.

    5-chloro-N-(4-methoxy-3-nitrophenyl)-2-furamide: Similar structure but with a chlorine atom instead of a bromine atom.

    5-bromo-N-(4-methoxy-3-aminophenyl)-2-furamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

5-bromo-N-(4-methoxy-3-nitrophenyl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring creates a unique electronic environment that can influence its interactions with other molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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